molecular formula C8H10N6O2 B12928326 3-(2-Amino-6-oxo-3,6-dihydro-9H-purin-9-yl)propanamide CAS No. 95148-49-5

3-(2-Amino-6-oxo-3,6-dihydro-9H-purin-9-yl)propanamide

Cat. No.: B12928326
CAS No.: 95148-49-5
M. Wt: 222.20 g/mol
InChI Key: FPXDBTLJGVMDAB-UHFFFAOYSA-N
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Description

3-(2-Amino-6-oxo-1H-purin-9(6H)-yl)propanamide is a chemical compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides, which are the building blocks of DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Amino-6-oxo-1H-purin-9(6H)-yl)propanamide typically involves multi-step organic reactions. One common method starts with the preparation of the purine core, followed by the introduction of the propanamide side chain. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of 3-(2-Amino-6-oxo-1H-purin-9(6H)-yl)propanamide may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, often incorporating advanced techniques such as automated control systems and real-time monitoring to maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

3-(2-Amino-6-oxo-1H-purin-9(6H)-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This involves the replacement of one functional group with another, typically using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under controlled temperature and pH conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, often in anhydrous solvents to prevent side reactions.

    Substitution: Nucleophiles like amines or thiols, and electrophiles such as alkyl halides, under various solvent and temperature conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can result in a wide range of functionalized purine derivatives.

Scientific Research Applications

3-(2-Amino-6-oxo-1H-purin-9(6H)-yl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: Studied for its interactions with enzymes and nucleic acids, providing insights into cellular processes and genetic regulation.

    Medicine: Investigated for its potential therapeutic effects, including antiviral, anticancer, and anti-inflammatory properties.

    Industry: Utilized in the production of specialized chemicals and materials, often as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 3-(2-Amino-6-oxo-1H-purin-9(6H)-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or repair, thereby exerting its antiviral or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    Adenine: A naturally occurring purine base found in DNA and RNA.

    Guanine: Another purine base that pairs with cytosine in nucleic acids.

    Hypoxanthine: An intermediate in the degradation of adenine and guanine.

Uniqueness

3-(2-Amino-6-oxo-1H-purin-9(6H)-yl)propanamide is unique due to its specific structural features, such as the propanamide side chain, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.

Properties

CAS No.

95148-49-5

Molecular Formula

C8H10N6O2

Molecular Weight

222.20 g/mol

IUPAC Name

3-(2-amino-6-oxo-1H-purin-9-yl)propanamide

InChI

InChI=1S/C8H10N6O2/c9-4(15)1-2-14-3-11-5-6(14)12-8(10)13-7(5)16/h3H,1-2H2,(H2,9,15)(H3,10,12,13,16)

InChI Key

FPXDBTLJGVMDAB-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=C(N1CCC(=O)N)N=C(NC2=O)N

Origin of Product

United States

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